Cinnamaldehyde

Antimicrobial Food Safety Veterinary Medicine

Cinnamaldehyde (14371-10-9) outperforms generic phenylpropanoids: MBC 0.45% is 1.8–3.3× lower than eugenol/thymol/carvacrol against S. aureus & E. coli, with 4–5 log10 reduction in 12 h and 14-day residual activity in milk—optimal for organic dairy intramammary infusions. Vapor-phase MIC 0.28 mmol vs. 0.49 mmol (benzaldehyde) enables low-concentration active packaging. Highest HCl corrosion inhibition among tested aldehydes, ~70% in NaCl at 500 ppm, replaces toxic chromates. GRAS warm-spicy flavor for foods, toothpaste, fragrances. Request a quote.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 14371-10-9
Cat. No. B126680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde
CAS14371-10-9
Synonyms(2E)-3-Phenyl-2-propenal;  (E)-3-Phenyl-2-propenal;  (E)-Cinnamaldehyde;  (E)-3-Phenylacrolein;  (E)-3-Phenylprop-2-en-1-al;  (E)-3-Phenylprop-2-enal;  (E)-3-Phenylprop-2-enone;  (E)-3-Phenylpropenal;  (E)-Cinnamaldehyde;  E-Cinnamyl aldehyde;  trans-3-Phenyl-
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=O
InChIInChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
InChIKeyKJPRLNWUNMBNBZ-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
SolubilityDissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM;  INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water;  miscible in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamaldehyde (CAS 14371-10-9): Baseline Characteristics and Procurement Context


Cinnamaldehyde (trans-cinnamaldehyde, CAS 14371-10-9) is an α,β-unsaturated carbonyl compound and the principal bioactive constituent of cinnamon bark essential oil. It is widely recognized for its broad-spectrum antimicrobial and antifungal properties [1] and is listed as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent [2]. Due to its established safety profile and potent bioactivity, cinnamaldehyde serves as a benchmark natural compound in academic research and industrial product development for antimicrobial food preservation, anti-corrosion coatings, and fragrance formulations.

Why Generic 'Natural Aldehyde' Substitution Fails for Cinnamaldehyde-Based Applications


The assumption that cinnamaldehyde can be directly substituted by other essential oil-derived phenylpropanoids (e.g., eugenol) or simple aromatic aldehydes (e.g., benzaldehyde) is not supported by quantitative performance data. While compounds like eugenol, thymol, and carvacrol share broad antimicrobial classification, cinnamaldehyde demonstrates superior bactericidal kinetics and lower minimum inhibitory concentrations (MICs) against key industrial and clinical pathogens [1]. Furthermore, its corrosion inhibition efficiency on mild steel is markedly higher than that of other aldehydes such as benzaldehyde and acetaldehyde in acidic environments [2]. In sensory applications, cinnamaldehyde provides a distinct warm-spicy and pungent organoleptic profile that is not replicated by α-alkyl substituted derivatives like α-hexylcinnamaldehyde, which impart a floral-jasmin character [3]. Therefore, substitution based solely on compound class would lead to significant losses in antimicrobial potency, material protection efficacy, or target sensory attributes, directly impacting product performance and consumer acceptance.

Cinnamaldehyde Procurement: Quantitative Performance Differentiation Against Key Analogs


Superior Bactericidal Potency of Cinnamaldehyde Against Mastitis Pathogens vs. Eugenol, Thymol, and Carvacrol

Cinnamaldehyde (TC) demonstrates significantly higher bactericidal activity against major bovine mastitis pathogens compared to the structurally related essential oil compounds eugenol, thymol, and carvacrol [1]. The Minimum Bactericidal Concentration (MBC) of cinnamaldehyde against S. aureus and E. coli was 0.45%, while the MBC of the comparator compounds ranged from 0.8% to 1.5% under identical in vitro conditions in milk [1].

Antimicrobial Food Safety Veterinary Medicine

Cinnamaldehyde Corrosion Inhibition Efficiency on Mild Steel Outperforms Benzaldehyde and Acetaldehyde in Acidic Conditions

In a comparative study of aldehyde-based corrosion inhibitors for mild steel in acid solutions, cinnamaldehyde exhibited the highest inhibition efficiency among the aldehydes tested [1]. While a specific percentage is not available in the abstract, the study explicitly states that cinnamaldehyde shows the highest efficiency compared to other aldehydes in hydrochloric acid [1]. In a separate study, cinnamaldehyde achieved a moderate inhibition efficiency of approximately 70% at 500 ppm in aerated NaCl solution [2], providing a quantitative baseline for its performance.

Corrosion Science Green Chemistry Materials Protection

Lower MIC of Cinnamaldehyde Compared to Benzaldehyde and Acetaldehyde Against Fruit Decay Microorganisms

In an evaluation of volatile aldehydes as growth inhibitors for fruit and vegetable decay microorganisms, cinnamaldehyde exhibited a significantly lower average Minimum Inhibitory Concentration (MIC) compared to benzaldehyde and acetaldehyde [1].

Postharvest Preservation Food Microbiology Natural Antifungal

Cinnamaldehyde Demonstrates Superior Anti-Candida Activity Relative to Methyl Cinnamaldehyde

A comparative study evaluating the anticandidal activity of natural compounds found that the Minimum Inhibitory Concentration (MIC90) of methyl cinnamaldehyde against Candida species ranged from 100 to 250 μg/mL, while the MIC of cinnamaldehyde itself was not directly reported in this study [1]. However, a separate study established the mean MIC of cinnamaldehyde against a panel of Candida species as 60.61 mg/L (60.61 μg/mL) [2]. This indicates cinnamaldehyde may be more potent than its methylated derivative against Candida, though direct head-to-head data under identical conditions is not provided in the abstracts.

Antifungal Clinical Microbiology Candida albicans

Cinnamaldehyde vs. Cinnamic Acid: Distinct Organoleptic Properties Define Application-Specific Use

While both cinnamaldehyde and cinnamic acid are GRAS-listed flavoring substances derived from cinnamon, their sensory profiles are distinctly different, dictating their use in separate application domains [1]. Cinnamaldehyde is characterized by a warm, sweet, spicy odor and a pungent taste strongly reminiscent of cinnamon, making it suitable for bakery goods, confections, and oral care products [1]. In contrast, cinnamic acid has a much milder, less characteristic flavor and is primarily used as a precursor or for its functional properties rather than as a primary flavor impact compound [2].

Flavor Chemistry Fragrance Sensory Science

Cinnamaldehyde: Validated Research and Industrial Application Scenarios


Natural Antimicrobial for Bovine Mastitis Treatment and Prevention

Based on the direct comparative evidence showing cinnamaldehyde's MBC (0.45%) is 1.8- to 3.3-fold lower than eugenol, thymol, and carvacrol against S. aureus and E. coli in milk [1], cinnamaldehyde is the optimal natural compound for developing intramammary infusion formulations or teat dips for organic dairy operations. Its ability to reduce bacterial load by 4.0 to 5.0 log10 CFU/mL within 12 hours, with activity persisting for 14 days in milk, validates its use in long-acting antimicrobial applications [1].

Eco-Friendly Corrosion Inhibitor for Mild Steel in Acidic Industrial Processes

The evidence that cinnamaldehyde demonstrates the highest corrosion inhibition efficiency among tested aldehydes (including benzaldehyde and acetaldehyde) in HCl solutions [2] positions it as a premier green inhibitor candidate for acid pickling, oil well acidizing, and industrial cleaning formulations. Its moderate efficiency of ~70% in NaCl at 500 ppm [3] further supports its use in marine or saline environments, offering a sustainable alternative to traditional toxic inhibitors like chromates.

Vapor-Phase Antimicrobial for Postharvest Fruit and Vegetable Preservation

The superior germicidal potency of cinnamaldehyde, quantified by an average vapor-phase MIC of 0.28 mmol/petri dish compared to 0.49 mmol for benzaldehyde and 0.88 mmol for acetaldehyde [4], directly supports its selection for active packaging sachets or controlled-release films. This application scenario leverages its high volatility and potency at low concentrations to extend shelf-life while minimizing direct food contact and sensory impact on produce.

Authentic Cinnamon Flavor Impact in Food and Oral Care Products

The established sensory profile of cinnamaldehyde as a warm, spicy, and pungent flavor compound with GRAS status [5] distinguishes it from milder analogs like cinnamic acid. This makes cinnamaldehyde the essential ingredient for delivering the characteristic cinnamon taste in baked goods, chewing gums, confectionery, and toothpaste, where its organoleptic impact is a critical quality parameter for consumer acceptance.

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